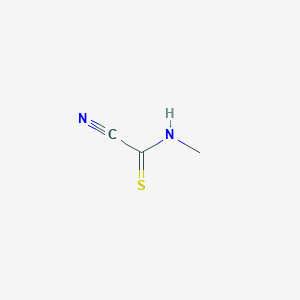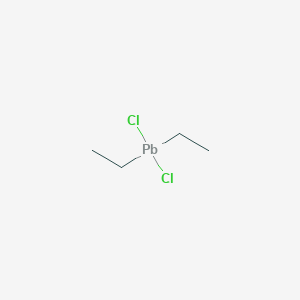
Z-His-Phe-OH
Vue d'ensemble
Description
"Z-His-Phe-OH" refers to a compound of interest in the field of chemistry and biochemistry. However, direct studies or detailed information specifically addressing "Z-His-Phe-OH" were not found. Instead, the discussion will focus on research related to synthesis, molecular structure analysis, chemical reactions, and properties of closely related compounds, which can provide insights into understanding "Z-His-Phe-OH".
Synthesis Analysis
Research on similar compounds, such as zinc phosphonates and zinc carboxylates, reveals insights into potential synthetic pathways that might be relevant for compounds like "Z-His-Phe-OH". For example, zinc phosphonates have been synthesized via reactions involving zinc acetate and diethyl hydroxymethylphosphonate, indicating the importance of zinc in the synthesis of complex organic-inorganic hybrid materials (Hix et al., 2001).
Molecular Structure Analysis
Studies on zinc-based compounds, such as those involving zinc(II)-hydroxide clusters or zinc(II)-carboxylate layers, provide valuable information on molecular structure. These compounds often exhibit complex three-dimensional coordination frameworks, which are crucial for understanding the structural characteristics of zinc-involved molecules (Wang et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving zinc compounds, like the reaction of zinc hydroxide with Coleus blumei Benth leaf extract, showcase the reactivity and functionalization potential of zinc in organic and inorganic chemistry. These reactions can lead to products with photoluminescent properties and other unique chemical characteristics, relevant for understanding the reactivity of "Z-His-Phe-OH" (Rauf et al., 2021).
Physical Properties Analysis
The physical properties of zinc compounds, such as those derived from zinc hydroxide nanoparticles, are critical for applications in catalysis, sensing, and materials science. Studies focusing on the effects of calcination temperature and pH on the structural and optical properties of zinc hydroxide nanoparticles provide insights into the physical properties that "Z-His-Phe-OH" might exhibit (Wang et al., 2020).
Chemical Properties Analysis
Research on zinc coordination complexes, including those with hydroxo ligands, reveals the chemical properties of zinc in various coordination environments. These studies show how zinc's coordination chemistry can influence the stability, reactivity, and overall chemical behavior of zinc-containing molecules, which is relevant for understanding the chemical properties of "Z-His-Phe-OH" (MacBeth et al., 2001).
Applications De Recherche Scientifique
Photocatalytic Hydrogen Evolution : A study by Gao et al. (2019) focused on constructing Z-scheme photocatalysts for enhanced photocatalytic hydrogen evolution. This research highlights the importance of defect engineering in photocatalysts, which could be relevant if Z-His-Phe-OH shows photocatalytic properties.
Zinc Finger Motif Interactions : Research by Jasanoff and Weiss (1993) discussed the structural inequivalence of phenylalanine and tyrosine in the hydrophobic core of zinc finger motifs. This could be pertinent if Z-His-Phe-OH is involved in similar protein interactions or structures.
Green Synthesis of Dipeptides : A study by Ungaro et al. (2015) described a green route for synthesizing the dipeptide Ala-Phe. This approach combines biocatalysis and heterogeneous metal catalysis, which might be relevant for synthesizing similar compounds like Z-His-Phe-OH.
Self-Assembly of Modified Amino Acids : Research by Gour et al. (2021) reported on the self-assembly of modified amino acids, including carbobenzoxyphenylalanine (Z-Phe-OH). This could provide insights into the self-assembly properties of Z-His-Phe-OH.
Peptide Synthesis Influences : A study by Thaler, Seebach, and Cardinaux (1991) investigated the influence of Li-salts on peptide-coupling reactions, which could be relevant for understanding the synthesis or stability of Z-His-Phe-OH.
Applications in Biochemistry and Medicine : The research by Collinsová and Jiráček (2000) summarizes the applications of phosphinic acid compounds in biochemistry, biology, and medicine, which might provide a broader context for the potential applications of Z-His-Phe-OH in these fields.
Peptide Synthesis by Cathepsin L1 : In the study by Ruth, McMahon, and Ó’Fágáin (2006), the synthesis of a tripeptide using a recombinant cysteine protease is described, which could be relevant for understanding the enzymatic synthesis or modification of Z-His-Phe-OH.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c28-21(26-20(22(29)30)11-16-7-3-1-4-8-16)19(12-18-13-24-15-25-18)27-23(31)32-14-17-9-5-2-6-10-17/h1-10,13,15,19-20H,11-12,14H2,(H,24,25)(H,26,28)(H,27,31)(H,29,30)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUKLOTWIPDCJZ-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-His-Phe-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



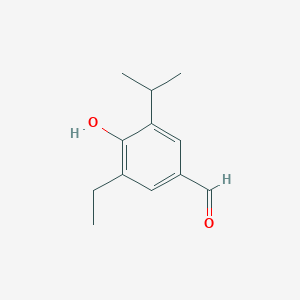

![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)



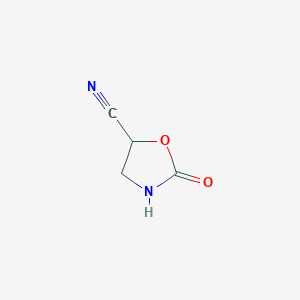
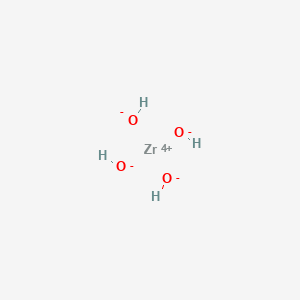
![2-Methyl-5-[(methylthio)methyl]furan](/img/structure/B77725.png)
